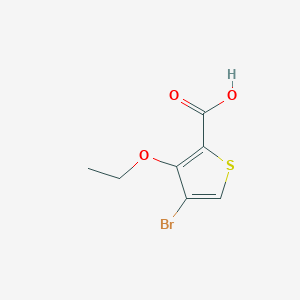
4-Bromo-3-ethoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S. It belongs to the thiophene family and contains a carboxylic acid functional group. Thiophenes are heterocyclic aromatic compounds that contain a five-membered ring with one sulfur atom. In this case, the bromine substitution occurs at the 4-position, and an ethoxy group is attached to the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes: The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 3-ethoxythiophene with bromine to introduce the bromine substituent. The resulting 3-bromo-3-ethoxythiophene can then undergo carboxylation using carbon dioxide and a suitable base (such as potassium hydroxide) to yield the desired carboxylic acid product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in research laboratories or small-scale settings. The availability of commercial quantities may be limited due to its specialized nature.
Chemical Reactions Analysis
4-Bromo-3-ethoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid or reduced to the corresponding tetrahydrothiophene derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use 4-bromo-3-ethoxythiophene-2-carboxylic acid as a building block for designing novel organic molecules.
Functional Materials: It can serve as a precursor for functional materials, such as conducting polymers or organic semiconductors.
Drug Discovery: Thiophene derivatives are investigated for potential pharmaceutical applications, including antimicrobial and anticancer properties.
Biological Probes: Researchers may modify the compound to create fluorescent probes for biological studies.
Materials Science: Thiophene-based compounds find applications in organic electronics, sensors, and coatings.
Mechanism of Action
The specific mechanism of action for 4-bromo-3-ethoxythiophene-2-carboxylic acid depends on its derivatives and applications. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While 4-bromo-3-ethoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other brominated or ethoxy-substituted thiophenes.
Properties
Molecular Formula |
C7H7BrO3S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
4-bromo-3-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-2-11-5-4(8)3-12-6(5)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
WPJUTFIGWSVYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















